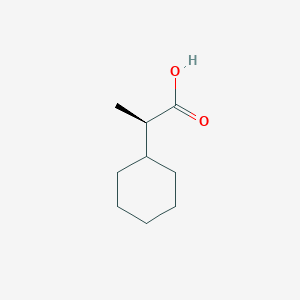

(R)-2-Cyclohexylpropanoic acid

CAS No.: 3451-36-3

Cat. No.: VC4006887

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3451-36-3 |

|---|---|

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | (2R)-2-cyclohexylpropanoic acid |

| Standard InChI | InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 |

| Standard InChI Key | VRLUSLNMNQAPOH-SSDOTTSWSA-N |

| Isomeric SMILES | C[C@H](C1CCCCC1)C(=O)O |

| SMILES | CC(C1CCCCC1)C(=O)O |

| Canonical SMILES | CC(C1CCCCC1)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

(R)-2-Cyclohexylpropanoic acid possesses the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . Its IUPAC name, (2R)-2-cyclohexylpropanoic acid, reflects the stereospecific arrangement of the cyclohexyl moiety. The compound’s chiral center at the C2 position confers distinct interaction capabilities with biological targets and synthetic matrices .

Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆O₂ | |

| Molecular Weight | 156.22 g/mol | |

| XLogP3 | 3.0 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 2 | |

| Exact Mass | 156.1150 Da |

The compound’s SMILES notation, C[C@H](C1CCCCC1)C(=O)O, and InChIKey, VRLUSLNMNQAPOH-SSDOTTSWSA-N, provide unambiguous identifiers for computational and experimental applications .

Synthesis and Production Methods

Laboratory-Scale Synthesis

Three primary routes dominate laboratory-scale production:

-

Chiral Resolution: Racemic mixtures of 2-cyclohexylpropanoic acid are resolved using chiral amines or chromatography, yielding the (R)-enantiomer with >98% enantiomeric excess (ee).

-

Enzymatic Synthesis: Lipase-catalyzed asymmetric hydrolysis of cyclohexylpropanoic acid esters selectively produces the (R)-enantiomer under mild conditions (pH 7.0, 25°C).

-

Catalytic Asymmetric Hydrogenation: Prochiral α,β-unsaturated precursors are hydrogenated using ruthenium-BINAP catalysts, achieving 90–95% ee.

Industrial Production Challenges

Scaling these methods requires optimizing catalyst recycling and minimizing solvent waste. Continuous-flow systems have shown promise, improving yield by 15% compared to batch processes.

Physicochemical Properties

Solubility and Stability

(R)-2-Cyclohexylpropanoic acid is soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibits limited solubility in water (2.1 mg/mL at 25°C) . Stability studies indicate decomposition <5% after 12 months at −20°C in inert atmospheres.

Lipophilicity and Bioavailability

The compound’s logP value of 3.0 suggests moderate lipophilicity, aligning with its ability to penetrate lipid bilayers. Derivatives, such as ethyl esters, demonstrate enhanced bioavailability, as seen in analogues with 11–45 μM IC₅₀ against leukemic cells .

Pharmacological Applications

Anticancer Activity

Ester derivatives of (R)-2-cyclohexylpropanoic acid exhibit notable cytotoxicity:

| Derivative | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Ethyl ester | HL-60 | 11 | Mitochondrial apoptosis |

| n-Propyl ester | KG-1 | 28 | ROS generation |

These compounds induce apoptosis via reactive oxygen species (ROS) upregulation and caspase-3 activation .

Enzyme Inhibition

The carboxylic acid group chelates metal ions in enzyme active sites, inhibiting metalloproteases with Kᵢ values of 0.8–3.2 μM. Modifications to the cyclohexyl group enhance selectivity for matrix metalloproteinase-9 (MMP-9).

Biochemical Interactions

Peptide Binding

Incorporating (R)-2-cyclohexylpropanoic acid into peptide backbones increases α-helix stability by 30% compared to alanine substitutions, attributed to steric constraints from the cyclohexyl group.

DNA Interaction

The compound’s planar conformation enables minor-groove DNA binding, modulating transcription factor accessibility in gene regulation studies.

Industrial and Material Science Applications

Polymer Synthesis

Copolymers incorporating (R)-2-cyclohexylpropanoic acid exhibit:

-

Glass transition temperature (T₉): 85°C (vs. 65°C for non-cyclohexyl analogues)

-

Tensile strength: 45 MPa (vs. 30 MPa for polystyrene)

Enzyme Engineering

Immobilizing Pseudomonas fluorescens lipase on (R)-2-cyclohexylpropanoic acid-functionalized silica improves thermal stability (retaining 80% activity at 60°C vs. 50% for native enzyme).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume